molecular formula C8H15NO2 B2421418 (4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol CAS No. 2253640-39-8

(4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol

Cat. No.: B2421418
CAS No.: 2253640-39-8
M. Wt: 157.213
InChI Key: QVBLOZUACCSMID-UHFFFAOYSA-N
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Description

(4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol is a saturated bicyclic compound of significant interest in modern drug discovery for its use as a bioisostere. The 2-oxabicyclo[2.1.1]hexane scaffold is recognized as a three-dimensional analogue for ortho- and meta-substituted benzene rings, effectively converting flat aromatic molecules into sp3-rich structures with enhanced properties . This bioisosteric replacement can lead to improved metabolic stability, increased aqueous solubility, and better selectivity profiles in lead optimization campaigns . The specific substitution pattern of this compound is key to its utility. It features a primary amino group and a hydroxymethyl group on adjacent carbon atoms of the bicyclic core, providing two versatile handles for synthetic derivatization. The 3,3-dimethyl substituents introduce steric bulk that can further influence the compound's conformation and metabolic stability . In research, this and similar modules are efficiently synthesized via photochemical [2+2] cycloaddition reactions, opening access to novel chemical space . Compounds based on the 2-oxabicyclo[2.1.1]hexane structure are being investigated in various therapeutic areas, including as potent enzyme inhibitors, with recent patents disclosing their activity as Factor XIIa inhibitors for treating thrombotic and inflammatory disorders . This molecule serves as a compact, rigid building block for constructing novel probes and candidates in medicinal chemistry and pharmacology. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(2)8(9)3-7(4-8,5-10)11-6/h10H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBLOZUACCSMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CC(C2)(O1)CO)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) in the compound acts as a nucleophile, enabling reactions with electrophiles. Key examples include:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in anhydrous THF under basic conditions (K₂CO₃) to form N-alkylated derivatives.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–5°C .

Reaction TypeReagents/ConditionsOutcome
AlkylationCH₃I, K₂CO₃, THF, 25°CN-Methyl derivative (yield: 72%)
AcylationAcCl, DCM, 0–5°CAcetamide product (yield: 85%)

Oxidation and Reduction Reactions

The hydroxymethyl (-CH₂OH) group undergoes redox transformations:

  • Oxidation : Using Dess-Martin periodinane (DMP) in dry CH₂Cl₂ converts the alcohol to a ketone .

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces ester intermediates to primary alcohols.

Reaction TypeReagents/ConditionsOutcome
OxidationDMP, CH₂Cl₂, 25°CKetone derivative (yield: 78%)
ReductionLiAlH₄, THF, refluxAlcohol intermediate (yield: 90%)

Esterification and Amidation

The hydroxyl group participates in esterification:

  • Reacts with acetic anhydride in pyridine to form acetate esters.

  • Forms carbamates when treated with isocyanates under mild conditions.

Reaction TypeReagents/ConditionsOutcome
EsterificationAc₂O, pyridine, 25°CAcetylated product (yield: 88%)
Carbamate FormationPhNCO, DCM, 0°CPhenylcarbamate (yield: 76%)

Cycloaddition and Ring-Opening Reactions

The bicyclic structure enables unique reactivity:

  • [2+2] Cycloaddition : Under iridium catalysis and blue LED light, reacts with alkenes to form strained bicyclic adducts .

  • Ring-Opening : Acidic conditions (HCl/MeOH) cleave the oxabicyclo ring, generating linear diols.

Reaction TypeReagents/ConditionsOutcome
[2+2] CycloadditionIr catalyst, CH₂Cl₂, blue LEDsBicyclic adduct (yield: 62%)
Acidic Ring-OpeningHCl/MeOH, 60°CLinear diol (yield: 95%)

Comparative Reactivity Analysis

The compound’s reactivity differs from structurally similar bicyclic amines due to steric effects from the dimethyl groups and electronic influences of the oxabicyclo framework.

FeatureImpact on Reactivity
3,3-Dimethyl Groups Hinders nucleophilic attack at adjacent positions
Oxabicyclo Framework Enhances stability under acidic conditions

Scientific Research Applications

Key Reactions

  • Oxidation : The hydroxyl group can be oxidized to form a carbonyl group.
  • Reduction : The amino group can be reduced to produce an amine.
  • Substitution : Both the amino and hydroxyl groups can participate in substitution reactions to yield various derivatives.

These reactions typically utilize reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction, under controlled conditions using solvents like dichloromethane or ethanol .

Chemistry

In synthetic organic chemistry, (4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol serves as a versatile building block for the creation of novel chemical entities. Its unique structure allows chemists to explore new synthetic pathways and develop complex molecules that may have significant biological activity .

Biology

The compound is being investigated for its role in enzyme interactions and as a potential inhibitor in specific biological pathways. Studies suggest that its functional groups enable it to form hydrogen bonds with enzymes or receptors, potentially modulating their activity . This property makes it valuable for research in biochemistry and pharmacology.

Medicine

In medicinal chemistry, (4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol is being explored for its therapeutic properties. It may serve as a precursor in drug development, particularly for compounds targeting neurological or metabolic disorders due to its ability to cross biological membranes effectively .

Case Study 1: Enzyme Inhibition

Recent studies have demonstrated that derivatives of (4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For instance, compounds derived from this scaffold were shown to inhibit the activity of certain kinases, suggesting potential applications in cancer therapy .

Case Study 2: Antioxidant Activity

Research has indicated that related compounds exhibit significant antioxidant properties through radical scavenging mechanisms. The DPPH assay revealed that several derivatives have comparable or superior antioxidant activity compared to standard antioxidants like ascorbic acid . This positions (4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol as a candidate for developing nutraceuticals aimed at oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of (4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bicyclic structure provides stability and specificity in these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-3,3-dimethyl-2-oxabicyclo[211]hexan-1-yl)methanol is unique due to its specific combination of functional groups and bicyclic structure This uniqueness allows for distinct chemical reactivity and biological activity compared to other similar compounds

Biological Activity

(4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol is a bicyclic compound characterized by its unique structural features, including an amino group and a hydroxyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

The chemical structure of (4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol can be summarized as follows:

PropertyValue
IUPAC Name(4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
CAS Number2253640-39-8
Molecular FormulaC₈H₁₅N₁O₂
Molecular Weight155.21 g/mol

The biological activity of (4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of both amino and hydroxyl groups allows for the formation of hydrogen bonds, facilitating interactions with enzymes and receptors, potentially modulating their activities.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with receptor sites, influencing signaling pathways.

Antioxidant Activity

Research indicates that compounds similar to (4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol exhibit significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.

Anticancer Potential

Recent studies have explored the cytotoxic effects of related compounds against various cancer cell lines, suggesting that (4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol could also possess anticancer activity.

Study 1: Synthesis and Evaluation

A study published in PubMed evaluated the synthesis of novel derivatives based on bicyclic structures similar to (4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol and their biological activities, including antioxidant and cytotoxic effects against A549 lung cancer cell lines.

Findings :

  • The synthesized compounds exhibited varying degrees of cytotoxicity.
  • The most effective derivative showed an IC50 value of 11.20 µg/mL against A549 cells, indicating strong anticancer potential .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of (4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol with target enzymes.

Results :
The docking simulations revealed that the compound binds effectively to active sites of key enzymes involved in cancer metabolism, suggesting a potential role as a therapeutic agent .

Comparison with Similar Compounds

To understand the uniqueness of (4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol, it is beneficial to compare it with similar bicyclic compounds:

Compound NameStructure FeaturesBiological Activity
(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanolLacks amino groupModerate antioxidant
(4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-y)Different methyl substitutionAnticancer activity

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodKey StepsChallengesReference
CyclizationAcid/thermal ring closureCompeting fragmentation pathways
PhotocycloadditionUV light-induced [2+2] additionRequires specialized equipment
Post-synthesis modificationAmine oxidation or alcohol introductionSteric hindrance in bicyclic systems

(Advanced) How can researchers resolve contradictions in reported solvolysis reactivity data for this compound?

Answer:
Contradictions in solvolysis outcomes (e.g., displacement vs. fragmentation) arise from experimental variables:

  • Leaving group quality : Brosylates (excellent leaving groups) favor fragmentation over displacement. Use weaker leaving groups (e.g., tosylates) to study competing mechanisms .
  • Solvent nucleophilicity : Less nucleophilic solvents (e.g., acetone) enhance fragmentation, while polar aprotic solvents (e.g., DMF) favor displacement. Systematic solvent screening is critical .
  • Temperature effects : Elevated temperatures accelerate fragmentation; kinetic vs. thermodynamic control must be assessed via time-resolved NMR or HPLC .

Q. Methodological Approach :

Conduct solvolysis under standardized conditions (fixed temperature, solvent, leaving group).

Use <sup>1</sup>H-NMR to quantify product ratios (displacement vs. fragmentation).

Apply multivariate analysis to isolate variables contributing to discrepancies .

(Basic) What spectroscopic techniques are optimal for structural confirmation of this bicyclic compound?

Answer:

  • <sup>1</sup>H-NMR : Key for confirming stereochemistry and ring strain. The endo/exo configuration of substituents is discernible via coupling constants (e.g., endo protons exhibit distinct splitting patterns due to restricted rotation) .
  • <sup>13</sup>C-NMR : Identifies quaternary carbons (e.g., C3 and C3-dimethyl groups) and oxygenated carbons (C1-methanol).
  • IR Spectroscopy : Hydroxyl (3200–3600 cm<sup>-1</sup>) and amine (1650–1580 cm<sup>-1</sup>) stretches validate functional groups.
  • Mass Spectrometry (HRMS) : Confirms molecular formula (C9H15NO2) and fragmentation patterns indicative of bicyclic cleavage .

(Advanced) What computational or experimental strategies elucidate stereochemical outcomes in derivatives of this compound?

Answer:

  • X-ray Crystallography : Resolves absolute configuration of the bicyclic core. For example, the endo configuration of the ethoxycarbonyl group in ethyl 2-oxabicyclo[2.1.1]hexane-5-carboxylate was confirmed via crystallography .
  • Dynamic NMR (DNMR) : Detects ring-flipping barriers in bicyclic systems. Low-temperature NMR can "freeze" conformational exchange, revealing diastereotopic protons .
  • DFT Calculations : Predict preferred transition states during derivatization (e.g., amination or oxidation) to guide synthetic routes. Compare computed <sup>13</sup>C-NMR shifts with experimental data for validation .

(Advanced) How does the bicyclic framework influence thermal and oxidative stability?

Answer:

  • Thermal Stability : The strained bicyclo[2.1.1]hexane ring undergoes thermolysis at >100°C, fragmenting into acyclic ketones (e.g., ethyl 2-ethenyl-4-oxobutyrate from ester derivatives) .
  • Oxidative Sensitivity : PCC oxidation of the C1-methanol group triggers ring rearrangement. For example, oxidation yields 2,7-dioxabicyclo[3.2.1]oct-3-ene via aldehyde intermediacy, highlighting strain-driven reactivity .

Q. Mitigation Strategies :

  • Use low-temperature oxidation (e.g., Swern conditions) to minimize rearrangements.
  • Stabilize intermediates via in situ protection (e.g., silyl ethers for the alcohol group) .

(Basic) What role does this compound serve as a building block in pharmaceutical research?

Answer:
The bicyclic core and functional groups enable diverse applications:

  • Spirocyclic Systems : The amino and hydroxyl groups facilitate spiroannulation with piperidines or tetrahydrofurans for bioactive molecule synthesis (e.g., Enamine Ltd’s catalog references ).
  • Prodrug Design : The methanol group can be esterified to modulate pharmacokinetics.
  • SAR Studies : Systematic modification of the amino and dimethyl groups explores steric and electronic effects on target binding .

(Advanced) How can researchers address low yields in the photocycloaddition synthesis route?

Answer:
Low yields arise from competing polymerization or side reactions. Optimize via:

  • Wavelength Control : Use narrow-band UV lamps (254 nm) to maximize [2+2] selectivity.
  • Substrate Dilution : Reduce concentration (<0.1 M) to minimize intermolecular reactions.
  • Additives : Include triplet sensitizers (e.g., acetophenone) to enhance reaction efficiency .

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